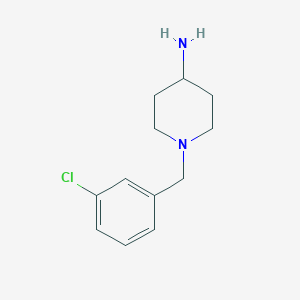

1-(3-Chlorobenzyl)piperidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15/h1-3,8,12H,4-7,9,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJVQMGXUOSEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Piperidine Motif: a Privileged Scaffold in Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry. exlibrisgroup.commdpi.com It is classified as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby appearing in a multitude of bioactive compounds. nih.govnih.gov The prevalence of the piperidine motif in over 70 commercially available drugs underscores its importance. exlibrisgroup.comarizona.edu

The utility of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The piperidine ring can adopt various conformations, allowing for the precise spatial orientation of substituents. This conformational flexibility is crucial for optimizing interactions with biological targets.

Synthetic Accessibility: A wide array of synthetic methods exists for the construction and functionalization of the piperidine ring, making it a readily accessible and modifiable scaffold for chemists. mdpi.com

The introduction of chiral centers within the piperidine ring can further enhance its utility by allowing for stereospecific interactions with biological targets, potentially leading to improved efficacy and selectivity. researchgate.net The ability to modulate physicochemical and pharmacokinetic properties through substitution makes the piperidine scaffold a powerful tool in the design of new therapeutic agents. researchgate.net

1 3 Chlorobenzyl Piperidin 4 Amine: a Versatile Synthetic Building Block

1-(3-Chlorobenzyl)piperidin-4-amine emerges as a significant molecule due to its unique combination of a substituted piperidine (B6355638) core and a reactive primary amine. This structure makes it a valuable intermediate, or building block, in the synthesis of more complex molecules.

The key structural features that contribute to its versatility include:

The 1-(3-Chlorobenzyl) Group: The presence of the 3-chlorobenzyl substituent provides a degree of lipophilicity and can engage in specific interactions with biological targets. The chlorine atom, an electron-withdrawing group, can influence the electronic properties of the aromatic ring and participate in halogen bonding.

The Piperidin-4-amine Moiety: The primary amine at the 4-position of the piperidine ring is a key reactive handle. It can readily undergo a variety of chemical transformations, such as acylation, alkylation, and reductive amination, allowing for the facile introduction of diverse functional groups and the construction of larger, more elaborate molecular architectures.

The strategic combination of these features in a single molecule allows for the systematic exploration of chemical space around the piperidine scaffold. Researchers can utilize this compound as a starting point to generate libraries of derivatives for screening against various biological targets.

Contemporary Research Directions

Advanced Reaction Conditions and Synthetic Strategies

Reductive Amination Protocols for N-Alkylation

Reductive amination stands as a cornerstone in the synthesis of C-N bonds, valued for its operational simplicity and the wide availability of inexpensive reagents. researchgate.net This method is a primary route for the N-alkylation of amines, including the synthesis of this compound. The process typically involves the reaction of piperidin-4-amine with 3-chlorobenzaldehyde. This initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comyoutube.com

A variety of reducing agents can be employed in this process, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective. masterorganicchemistry.com These reagents are favored for their ability to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com The general versatility of reductive amination allows for the installation of a wide array of alkyl groups onto an amine, with the significant advantage of minimizing the over-alkylation that can be problematic in direct alkylation methods. masterorganicchemistry.comresearchgate.net

Table 1: Reagents and Conditions for Reductive Amination

| Starting Materials | Reducing Agent | Solvent | Conditions | Product |

| Piperidin-4-amine, 3-Chlorobenzaldehyde | Sodium cyanoborohydride (NaBH3CN) | Methanol | Room Temperature | This compound |

| Piperidin-4-amine, 3-Chlorobenzaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE) | Room Temperature | This compound |

| Piperidin-4-amine, 3-Chlorobenzaldehyde | H2, Pd/C | Ethanol | Pressurized H2 | This compound |

Acylation and Sulfonylation of the Amine Functionality

The primary amine group of this compound is a key site for further chemical modification, readily undergoing acylation and sulfonylation.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. masterorganicchemistry.com This transformation is a fundamental reaction in organic synthesis. luxembourg-bio.com For instance, reacting this compound with acetyl chloride in the presence of a base would yield N-(1-(3-chlorobenzyl)piperidin-4-yl)acetamide.

Sulfonylation is a similar process where the amine reacts with a sulfonyl chloride, like methanesulfonyl chloride, to produce a sulfonamide. researchgate.net For example, the reaction of this compound with methanesulfonyl chloride would result in N-(1-(3-chlorobenzyl)piperidin-4-yl)methanesulfonamide. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

Amide Bond Formation via Coupling Reagents

The formation of an amide bond by coupling a carboxylic acid with the amine functionality of this compound is a widely used and crucial transformation in medicinal chemistry. nih.govnih.gov This process generally requires the activation of the carboxylic acid, which can be achieved through the use of various coupling reagents. luxembourg-bio.comunimi.it

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) salts such as PyBOP. luxembourg-bio.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the stable amide bond. researchgate.netluxembourg-bio.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the reaction and minimize side reactions. luxembourg-bio.com This method provides a versatile and mild approach to synthesizing a diverse range of amide derivatives from this compound. nih.govnih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (Optional) | Typical Solvent | Key Feature |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | Byproduct (DCU) is often insoluble. |

| Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) | Dimethylformamide (DMF) | High coupling efficiency. | |

| HATU | Dimethylformamide (DMF) | Often provides high yields and low epimerization. researchgate.net |

Chemical Reactivity and Derivatization Patterns

The chemical scaffold of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a wide array of derivatives.

Nucleophilic Substitution Reactions with Varied Electrophiles

The primary amine of this compound acts as a potent nucleophile, readily participating in substitution reactions with a variety of electrophiles. researchgate.net This reactivity allows for the introduction of diverse functional groups, significantly expanding the chemical space around the core structure. For instance, reaction with alkyl halides can lead to secondary or tertiary amines, though this approach can sometimes lead to over-alkylation. researchgate.net A more controlled method involves reaction with aldehydes or ketones via reductive amination to yield substituted amines. masterorganicchemistry.comorganic-chemistry.org

Furthermore, the amine can react with electrophilic aromatic systems, such as highly activated halo-aromatics, in what is known as nucleophilic aromatic substitution (SNAr). wur.nlresearchgate.net This type of reaction can be used to link the piperidine moiety to various aromatic and heteroaromatic rings. nih.gov

Oxidative and Reductive Transformations of the Skeleton

The piperidine skeleton itself can be subjected to oxidative and reductive transformations, although these are generally less common for this specific compound. The secondary amine within the piperidine ring is resistant to simple oxidation. However, under specific and often harsh conditions, the piperidine ring can be oxidized.

More synthetically relevant are reductive processes. For instance, if other reducible functional groups were present on the aromatic ring or as substituents, they could be selectively reduced. A key example is the reduction of an amide derivative. If the primary amine of this compound is first acylated to form an amide, this amide can then be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield a secondary amine. youtube.com This two-step process provides an alternative route to N-alkylation of the primary amine.

Salt Formation for Research Handling and Characterization

Due to the presence of the basic piperidine and primary amine nitrogens, this compound readily forms salts upon treatment with acids. This is a common and important practice in pharmaceutical chemistry and research, as the resulting salts are often crystalline solids with improved stability and handling properties compared to the free base. www.gov.uk

Common acids used for salt formation include hydrochloric acid (HCl), sulfuric acid (H2SO4), and methanesulfonic acid, leading to the formation of hydrochloride, sulfate, and mesylate salts, respectively. bldpharm.combldpharm.com These salts are typically characterized by techniques such as melting point determination and spectroscopic analysis to confirm their structure and purity. The formation of a specific salt can also be crucial for controlling the solubility and bioavailability of a compound in biological systems.

Table 3: Common Salts of Piperidine Derivatives

| Acid Used | Resulting Salt | Common State |

| Hydrochloric Acid (HCl) | Hydrochloride | Crystalline Solid |

| Sulfuric Acid (H2SO4) | Sulfate | Crystalline Solid |

| Methanesulfonic Acid | Mesylate | Crystalline Solid |

Mechanistic Elucidation of Chemical Processes

The chemical reactivity of this compound is dictated by the interplay of its functional groups: a secondary amine within the piperidine ring, the N-benzyl substituent, and the chloro group on the aromatic ring. Mechanistic studies are essential to unravel the intricate pathways of its transformations.

While specific kinetic data for the catalyzed oxidation of this compound is not extensively documented in publicly available literature, the principles of such investigations can be understood by examining analogous systems, such as the oxidation of piperazines. A kinetic and mechanistic study on the oxidation of piperazine (B1678402) and its N-substituted derivatives by an oxidizing agent like bromamine-T (BAT) in an acidic medium provides a valuable model. scirp.orgresearchgate.net

In such studies, the reaction rate is typically monitored by following the disappearance of the oxidant over time under various conditions. Key parameters that are systematically varied include the initial concentrations of the substrate (this compound), the oxidant, and the catalyst, as well as the pH of the reaction medium and the temperature.

A plausible kinetic model for the oxidation of a substituted piperidine would likely exhibit a first-order dependence on the concentration of both the oxidant and the substrate. scirp.orgresearchgate.net The effect of the hydrogen ion concentration can be more complex, potentially showing an inverse fractional order, which suggests the involvement of a protonated form of the substrate in a pre-equilibrium step. scirp.orgresearchgate.net

The general mechanism often involves the formation of an intermediate complex between the substrate and the oxidant, which then decomposes in the rate-determining step to yield the products. For this compound, oxidation would likely target the nitrogen atom of the piperidine ring.

Table 1: Hypothetical Kinetic Parameters for Catalyzed Oxidation This table illustrates the type of data that would be generated from a kinetic study of the catalyzed oxidation of a compound like this compound, based on findings for similar compounds.

| Parameter | Investigated Range/Value | Observed Effect on Rate | Deduced Order/Relationship |

| [Substrate]₀ (mol/dm³) | 1.0 x 10⁻³ - 1.0 x 10⁻² | Proportional increase | First Order |

| [Oxidant]₀ (mol/dm³) | 1.0 x 10⁻⁴ - 1.0 x 10⁻³ | Proportional increase | First Order |

| [H⁺] (mol/dm³) | pH 3 - 5 | Rate decreases with increasing [H⁺] | Inverse Fractional Order |

| Temperature (K) | 298 - 318 | Rate increases with temperature | Allows calculation of Activation Energy |

The investigation of the reaction at different temperatures allows for the determination of activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), by applying the Arrhenius and Eyring equations. These parameters provide deeper insight into the energy profile of the reaction and the nature of the transition state.

The synthesis of complex piperidine derivatives often involves multi-step reaction sequences where precise control of stoichiometry is critical for achieving high yields and purity. While a specific complex sequence starting from this compound is not detailed here, we can analyze the stoichiometry of reactions that form polysubstituted piperidines.

For instance, the formation of the piperidine ring itself can be achieved through various synthetic strategies, such as the intramolecular C-H amination of N-haloamides catalyzed by transition metals like copper. nih.govacs.org In these reactions, the stoichiometry between the starting amide, the catalyst, and any additives must be carefully optimized.

A stoichiometric analysis of such a reaction would involve:

Reactant Ratios: Determining the optimal molar ratio of the linear amine precursor to the catalyst and any co-reagents.

By-product Identification: Identifying and quantifying by-products to understand competing reaction pathways.

Intermediate Trapping: Designing experiments to trap and characterize transient intermediates, which can confirm the proposed reaction mechanism.

Mechanistic studies on copper-catalyzed amination reactions to form piperidines have shown that the reaction proceeds through a catalytic cycle involving Cu(I) and Cu(II) species. nih.gov The stoichiometry of the reactants and the nature of the ligand on the copper catalyst can influence the efficiency of the catalytic cycle. Kinetic Isotope Effect (KIE) studies, where a hydrogen atom at the site of C-H activation is replaced by deuterium, can be used to determine if C-H bond cleavage is the rate-determining step. For example, a significant primary KIE (kH/kD > 2) would indicate that this bond-breaking event is part of the slowest step in the reaction. nih.gov

Table 2: Stoichiometric and Mechanistic Data from an Analogous Piperidine Synthesis This table presents data that would be relevant in a stoichiometric analysis of a complex synthesis involving a piperidine ring, based on a copper-catalyzed C-H amination study. nih.gov

| Parameter | Value | Significance |

| Reactant:Catalyst Ratio | 100:1 | Defines the catalytic nature of the reaction. |

| Intramolecular KIE (kH/kD) | 4.2 | Indicates that C-H bond cleavage is likely the rate-determining step. |

| Intermolecular KIE (kH/kD) | 1.4 | Suggests that the initial substrate-catalyst interaction is not rate-limiting. |

| Major By-products | Oxidized ligand | Provides insight into catalyst deactivation pathways. |

Design and Synthesis of Novel Pharmacologically Active Entities

The inherent reactivity of the primary amine on the piperidine ring of this compound allows for its incorporation into a multitude of molecular architectures. This has been exploited by medicinal chemists to design and synthesize new compounds with a range of biological activities. The 3-chlorobenzyl moiety can also play a crucial role in interacting with biological targets, and its presence can be systematically varied to probe structure-activity relationships.

Construction of Diverse Heterocyclic Frameworks

The strategic use of this compound as a synthon has enabled the construction of various complex heterocyclic systems. These frameworks are often associated with a wide spectrum of pharmacological properties.

Integration into Isoindoline-1,3-dione Architectures

The reaction of primary amines with phthalic anhydride is a well-established method for the synthesis of N-substituted phthalimides, which are precursors to isoindoline-1,3-diones. mdpi.comresearchgate.net This reaction can be utilized to incorporate the 1-(3-chlorobenzyl)piperidin-4-yl moiety into the isoindoline-1,3-dione scaffold. These structures are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, analgesic, and anticancer properties. nih.govgsconlinepress.comneliti.com The synthesis typically involves the condensation of an amine with phthalic anhydride, often in a solvent like glacial acetic acid or benzene (B151609) at reflux temperatures. mdpi.comnih.gov

A general synthetic approach is outlined below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Phthalic anhydride | Glacial acetic acid, reflux | 2-(1-(3-Chlorobenzyl)piperidin-4-yl)isoindoline-1,3-dione |

Formation of Piperidine-Substituted Oxadiazole Scaffolds

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities. nih.gov Piperidine-substituted oxadiazoles (B1248032) can be synthesized from this compound by first converting the amine to a carbohydrazide (B1668358). This carbohydrazide can then be cyclized with various reagents, such as carbon disulfide in the presence of a base, to form the 5-thiol-1,3,4-oxadiazole ring. tandfonline.com Further derivatization of the thiol group can lead to a library of compounds for biological screening. tandfonline.com The synthesis of novel 1,3,4-oxadiazole derivatives often involves multi-step reaction sequences. nih.gov

A representative synthetic pathway is as follows:

| Starting Material | Reagent 1 | Intermediate 1 | Reagent 2 | Product |

| This compound | Ethyl chloroacetate | Ethyl 2-(1-(3-chlorobenzyl)piperidin-4-ylamino)acetate | Hydrazine hydrate | 2-(1-(3-Chlorobenzyl)piperidin-4-ylamino)acetohydrazide |

| 2-(1-(3-Chlorobenzyl)piperidin-4-ylamino)acetohydrazide | Carbon disulfide, KOH | 5-((1-(3-Chlorobenzyl)piperidin-4-ylamino)methyl)-1,3,4-oxadiazole-2-thiol | - | - |

Elaboration into Benzo[d]imidazole-2-one Derivatives

The benzo[d]imidazole-2-one core is another important pharmacophore found in a number of biologically active compounds. sigmaaldrich.comchemsrc.com The synthesis of derivatives incorporating the 1-(3-chlorobenzyl)piperidin-4-yl moiety can be achieved through various synthetic routes. One common approach involves the reaction of a substituted phenylenediamine with a carbonyl source to form the benzimidazolone ring. google.com Alternatively, the pre-formed benzo[d]imidazol-2-one can be alkylated with a suitable derivative of this compound. mdpi.com The resulting compounds have been investigated for their potential as NLRP3 inflammasome inhibitors. mdpi.com

A plausible synthetic strategy is depicted below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 5-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | 1-Chloro-3-(chloromethyl)benzene | Base, solvent | 5-(1-(3-Chlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one |

Assembly of Spiro[piperidine-4,1'-pyrido[3,4-b]indole] Analogs

Spirocyclic systems are of great interest in drug discovery due to their rigid three-dimensional structures, which can lead to high affinity and selectivity for biological targets. whiterose.ac.uk The synthesis of spiro[piperidine-4,1'-pyrido[3,4-b]indole] analogs can be accomplished through multi-step sequences. ontosight.ainih.govgoogle.com While a direct synthesis from this compound is not explicitly detailed in the provided context, this amine could be incorporated into the synthesis of the piperidine portion of the spirocycle prior to the spirocyclization step. These complex structures have been investigated for their potential neuroprotective and anti-inflammatory effects. ontosight.ai

Structure-Activity Relationship (SAR) Studies on Derivative Libraries

The generation of libraries of derivatives based on the this compound scaffold is a crucial step in understanding the structure-activity relationships (SAR). researchgate.net By systematically modifying different parts of the molecule, such as the substituents on the benzyl (B1604629) ring, the nature of the heterocyclic framework, and the linker between the piperidine and the heterocyclic system, researchers can identify key structural features responsible for biological activity. For instance, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, variations in the lipophilic substituent on the carboxamide led to the discovery of potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt). acs.org Such studies are essential for optimizing lead compounds and developing new drug candidates with improved efficacy and pharmacokinetic properties.

Positional Scanning of Aromatic and Aliphatic Substituents

Positional scanning is a fundamental strategy in medicinal chemistry used to determine the optimal placement of substituents on a core scaffold to maximize biological activity. For the this compound framework, this primarily involves altering the substitution pattern on the N-benzyl group. The location and nature of substituents on this aromatic ring can drastically influence target binding affinity and selectivity.

Research on N-benzylpiperidine derivatives has shown that even minor changes, such as moving a halogen substituent from one position to another, can significantly impact efficacy. For instance, in a study on dual-target inhibitors for Alzheimer's disease, it was found that halogen substituents at the 3-position of the benzylpiperidine ring did not enhance activity against acetylcholinesterase (AChE) or the serotonin (B10506) transporter (SERT). mdpi.com This highlights the sensitive structure-activity relationship (SAR) associated with this part of the molecule. The vinyl-pyridinium and substituted-benzyl fragments are often crucial components of the pharmacophore for dual cholinesterase inhibitors. acs.org The exploration of different substituents—from electron-withdrawing groups like halogens and nitro groups to electron-donating groups like methoxy—allows for the probing of the target's binding pocket to identify key interactions, such as hydrogen bonds or π-π stacking.

Table 1: Conceptual Positional Scanning of the Benzyl Ring in N-Benzylpiperidine Analogs This table illustrates the principle of positional scanning. The activity data is hypothetical and for illustrative purposes only.

| Compound ID | Substituent on Benzyl Ring | Position | Relative Binding Affinity |

|---|---|---|---|

| Ref-Cl | Chloro | 3- (meta) | 1.0 |

| Ana-Cl-2 | Chloro | 2- (ortho) | 0.8 |

| Ana-Cl-4 | Chloro | 4- (para) | 1.5 |

| Ana-F-3 | Fluoro | 3- (meta) | 0.9 |

Modulations of the Central Piperidine Core

The piperidine ring is a cornerstone of many approved drugs, valued for its three-dimensional structure and its ability to serve as a scaffold for precise spatial orientation of functional groups. arizona.edunih.gov Modifying the central piperidine core of this compound is a key strategy for optimizing its drug-like properties. nih.gov

Common modifications include:

Substitution: Introducing substituents at other positions (2, 3, 5, or 6) of the piperidine ring can enforce specific conformations, gain additional interactions with the target protein, and block unwanted metabolism. nih.gov

Ring Rigidification/Flexibilization: Incorporating the piperidine into bicyclic systems can reduce conformational flexibility, which may lead to higher potency and selectivity. Conversely, ring-opening strategies can increase flexibility to explore different binding modes.

Bioisosteric Replacement: Replacing the piperidine ring with other saturated heterocycles, such as pyrrolidine (B122466) or azetidine, is a common approach to investigate the importance of ring size and the nitrogen atom's position for biological activity. thieme-connect.com In some cases, these changes can lead to a significant decrease in activity, confirming the optimal nature of the piperidine scaffold for a particular target. thieme-connect.com

These modifications allow chemists to systematically alter the shape, size, and physicochemical properties of the molecule to enhance its performance as a therapeutic agent. nih.gov

Stereochemical Impact on Derivative Functionality

Stereochemistry plays a critical role in the biological activity of piperidine derivatives. The introduction of one or more chiral centers into the piperidine ring can lead to stereoisomers (enantiomers or diastereomers) that exhibit vastly different pharmacological profiles. thieme-connect.com One enantiomer may bind potently to the target receptor, while the other may be inactive or even interact with an off-target, leading to undesirable side effects.

The strategic introduction of chiral centers can:

Enhance Biological Activity and Selectivity: By creating a more precise three-dimensional fit with the biological target, a specific stereoisomer can achieve higher potency. thieme-connect.com

Modulate Physicochemical Properties: Chirality can influence properties like solubility and membrane permeability. thieme-connect.com

Improve Pharmacokinetic Profiles: Introducing substituents like a methyl group at the 2-position of the piperidine ring has been shown to effectively prolong a compound's metabolic half-life. thieme-connect.com

The development of chemo-enzymatic and asymmetric synthesis methods has enabled the precise creation of stereo-defined piperidines, allowing for the exploration of this critical aspect of drug design. nih.govnih.gov This control over stereochemistry is essential for developing safer and more effective drugs based on the this compound scaffold.

Specific Research Avenues for Functional Target Modulation

The versatile this compound scaffold has been explored, either directly or through close analogues, in several promising therapeutic areas.

Development of Cholinesterase Inhibitors

The N-benzylpiperidine moiety is a well-known pharmacophore for inhibitors of cholinesterases (AChE and BuChE), which are key targets in the symptomatic treatment of Alzheimer's disease. nih.gov Derivatives of this compound have been specifically designed and synthesized for this purpose.

In one notable study, a series of compounds containing the N-benzylpiperidine group was developed. The most promising compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione , directly incorporates the title scaffold. nih.gov This compound was found to be a potent inhibitor of butyrylcholinesterase (BuChE) and also demonstrated the ability to inhibit the aggregation of β-amyloid, another key pathological hallmark of Alzheimer's disease. nih.gov In animal models, its efficacy in reversing memory impairment was comparable to the approved drug donepezil. nih.gov This research highlights the scaffold's potential in developing multi-target-directed ligands for complex neurodegenerative diseases. nih.govnih.gov

Table 2: Biological Activity of a Cholinesterase Inhibitor Derivative Data extracted from a study on N-benzylpiperidine derivatives for Alzheimer's disease. nih.gov

| Compound | Target | IC₅₀ (µM) | Aβ Aggregation Inhibition (%) |

|---|---|---|---|

| Compound 23 * | BuChE | 0.72 | 72.5% at 10 µM |

| Donepezil (Reference) | AChE | 0.023 | - |

*Compound 23 is 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione.

Exploration of Hepatitis C Virus Assembly Modulators

While most approved drugs for Hepatitis C Virus (HCV) target viral replication, the assembly of new virus particles represents an alternative and attractive therapeutic target. nih.govacs.org Recent research has identified the 4-aminopiperidine (B84694) (4AP) scaffold, a core component of this compound, as a potent inhibitor of HCV assembly. nih.govnih.gov

A high-throughput screening campaign identified a 4AP chemotype that specifically inhibits the assembly and release of infectious HCV particles. nih.gov Subsequent structure-activity relationship (SAR) studies led to the optimization of the initial hit, resulting in derivatives with increased potency, reduced toxicity, and improved metabolic properties. nih.govacs.orgnih.gov The mechanism of action appears to involve the interruption of HCV core protein trafficking to lipid droplets, a critical step in the assembly process. nih.gov Although this compound itself was not explicitly tested in the published study, the clear efficacy of the closely related 4-aminopiperidine scaffold marks this as a highly promising avenue for future research.

Table 3: Anti-HCV Activity of an Optimized 4-Aminopiperidine (4AP) Derivative Data from a study on 4AP scaffolds as HCV assembly inhibitors. nih.gov

| Compound | Assay | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|

| Optimized 4AP Hit | HCVcc | 28 | >50 | >1785 |

Research into Novel Antifungal Agents

The development of new antifungal agents is a critical need due to the rise of drug-resistant fungal infections. The piperidine ring is a component of various natural and synthetic compounds with antimicrobial properties. nih.govnih.gov Research has shown that conjugating the piperidine scaffold with other pharmacologically active moieties can lead to potent antifungal agents. acs.org

A recent study described a series of new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety that exhibited excellent fungicidal activities against several agriculturally important fungi. acs.org For example, compound A13 from this series showed potent in vitro inhibition of Rhizoctonia solani with an EC₅₀ value of 0.83 µg/mL, which was superior to the commercial fungicides Chlorothalonil and Boscalid. acs.org Another study on thiosemicarbazides with a piperidine moiety also identified compounds with significant antifungal activity. nih.goveurekaselect.com These findings suggest that by using the 4-amino group of this compound as a handle to attach other fungicidal fragments, novel and potent antifungal agents could be developed.

Table 4: In Vitro Antifungal Activity of Piperidine-4-Carbohydrazide Derivatives Data extracted from a study on novel antifungal agents. acs.org

| Compound | Rhizoctonia solani EC₅₀ (µg/mL) | Verticillium dahliae EC₅₀ (µg/mL) |

|---|---|---|

| A13 | 0.83 | 1.12 |

| A41 | 0.88 | 3.20 |

| Chlorothalonil (Control) | 1.64 | 11.0 |

Contributions to Kinase Inhibitor Design (e.g., Protein Kinase B, CDK2)

The this compound moiety has been instrumental in the development of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer. ed.ac.uk Its utility stems from its ability to serve as a key structural element that can be elaborated upon to achieve high potency and selectivity.

Research into inhibitors for Protein Kinase B (PKB/Akt) , a central node in cell survival signaling pathways, has utilized scaffolds related to this compound. While direct studies of this specific compound are not extensively documented, the closely related 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine has been identified as a potent, ATP-competitive inhibitor of PKBβ. nih.gov The development of this class of inhibitors originated from fragment screening and subsequent optimization of the lipophilic substitution on the piperidine ring. This optimization led to nanomolar inhibitors with significant selectivity for PKB over other kinases like PKA. nih.govacs.org

Further modifications to the 4-amino-4-benzylpiperidine core, which is structurally analogous to this compound, led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. These compounds demonstrated improved metabolic stability and oral bioavailability, overcoming the limitations of earlier derivatives. nih.govacs.org One such advanced analog, AZD5363, which features a modified piperidine side chain, emerged as a clinical candidate. acs.org This progression underscores the foundational role of the substituted benzylpiperidine amine scaffold in generating effective Akt kinase inhibitors.

Similarly, in the pursuit of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a critical regulator of the cell cycle, various heterocyclic compounds featuring piperidinyl side chains have been explored. nih.govnih.gov Although direct use of this compound is not explicitly detailed in prominent studies, the strategic incorporation of piperidin-4-yl groups has been a successful approach in designing potent AKT inhibitors, a related kinase family. nih.gov This design strategy often involves linking the piperidine nitrogen to a heterocyclic core that interacts with the kinase hinge region, while the substituent on the piperidine, such as the chlorobenzyl group, occupies a lipophilic pocket. This modular design allows for fine-tuning of potency and selectivity.

Table 1: Research Findings on Related Kinase Inhibitors

| Compound/Scaffold | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | PKBβ | Potent, ATP-competitive inhibitor with 28-fold selectivity over PKA. | nih.gov |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB | Potent and orally bioavailable inhibitors with in vivo efficacy. | nih.govacs.org |

| AZD5363 | Akt Kinases | Clinical candidate with increased potency and reduced hERG affinity. | acs.org |

| Piperidin-4-yl side chain | AKT | A key structural feature in a series of potent pan-AKT inhibitors. | nih.gov |

| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | A potent class of selective CDK2 inhibitors. | nih.gov |

Investigations into Inflammasome Inhibitor Chemotypes (e.g., NLRP3)

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines. nih.gov Its aberrant activation is linked to a variety of inflammatory diseases, making it a prime target for therapeutic intervention. nih.govnih.gov While the direct inhibitory activity of this compound on the NLRP3 inflammasome is not documented, the chemical space around it has been explored in the quest for novel inhibitors.

The development of small-molecule NLRP3 inhibitors has led to the identification of several chemotypes. For instance, MCC950 is a potent and selective diarylsulfonylurea-containing inhibitor that effectively blocks both canonical and non-canonical NLRP3 activation. nih.gov Other inhibitors like Glyburide, a sulfonylurea drug, have also been shown to prevent NLRP3 inflammasome activation. nih.gov

A related compound, known as NLRP3 Inflammasome Inhibitor I, is an intermediate in the synthesis of Glyburide and has been studied for its ability to inhibit the NLRP3 inflammasome independently of the effects on glucose metabolism. selleckchem.com This highlights that even precursors or structural fragments within a known class of inhibitors can possess valuable biological activity. The investigation of diverse chemical scaffolds is crucial for identifying novel chemotypes for inflammasome modulation. While this compound has not been directly implicated as an NLRP3 inhibitor, its structural features present possibilities for its use as a scaffold in the design of new inhibitor classes, distinct from the currently known sulfonylureas or other reported chemotypes. The exploration of such building blocks is a key strategy in expanding the chemical diversity of potential inflammasome modulators.

Table 2: Research Findings on NLRP3 Inflammasome Inhibitors

| Inhibitor | Chemotype | Key Findings | Reference |

|---|---|---|---|

| MCC950 | Diaryl-sulfonylurea | Potent, selective inhibitor of both canonical and non-canonical NLRP3 activation. | nih.gov |

| Glyburide | Sulfonylurea | Prevents PAMP-, DAMP-, and crystal-induced NLRP3 inflammasome activation. | nih.gov |

| NLRP3 Inflammasome Inhibitor I | Glyburide intermediate | Inhibits NLRP3 inflammasome formation in cardiomyocytes. | selleckchem.com |

| Tranilast | Tryptophan metabolite analog | Inhibits NLRP3 inflammasome but not NLRC4 or AIM2. | nih.gov |

| 3,4-Methylenedioxy-β-nitrostyrene (MNS) | Nitrostyrene | Binds to the LRR and NACHT domains of NLRP3 and suppresses its ATPase activity. | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy stands as an unparalleled tool for the definitive determination of molecular structure in solution. Through the analysis of nuclear spin behavior in a magnetic field, researchers can map out the carbon-hydrogen framework of a molecule and deduce the connectivity and spatial relationships of atoms.

Comprehensive ¹H and ¹³C NMR Spectral Assignment

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 1-(3-Chlorobenzyl)piperidin-4-amine provide a detailed fingerprint of its molecular structure. Each signal in the spectrum corresponds to a unique chemical environment for the hydrogen or carbon atoms, respectively.

¹H NMR: The proton NMR spectrum reveals distinct signals for the aromatic protons of the chlorobenzyl group, the benzylic protons, and the protons of the piperidine (B6355638) ring. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.2-7.3 ppm) due to the influence of the chlorine atom. The singlet corresponding to the benzylic methylene (B1212753) (CH₂) protons is usually found around 3.4-3.5 ppm. The piperidine ring protons show a more complex pattern, with the axial and equatorial protons exhibiting different chemical shifts and coupling patterns. The methine proton at the C4 position (adjacent to the amine group) and the methylene protons at C2, C3, C5, and C6 positions can be assigned through detailed 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The aromatic carbons of the 3-chlorobenzyl group resonate in the typical aromatic region (~125-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The benzylic carbon appears around 63 ppm. The carbons of the piperidine ring resonate in the aliphatic region, with the C4 carbon (bearing the amino group) appearing around 50 ppm, and the C2/C6 and C3/C5 carbons at distinct upfield shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (C₆H₄Cl) | 7.20 - 7.30 (m) | 126.0 - 141.0 |

| Benzylic (CH₂) | ~3.45 (s) | ~62.9 |

| Piperidine C4-H | ~2.60 (m) | ~50.5 |

| Piperidine C2/C6-H | 1.80 - 2.80 (m) | ~52.8 |

| Piperidine C3/C5-H | 1.40 - 1.80 (m) | ~33.2 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.

Elucidation of Stereochemistry via Coupling Constants

The coupling constants (J-values) derived from high-resolution ¹H NMR spectra are crucial for determining the stereochemistry of the piperidine ring. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, which is the most stable conformation for a piperidine ring, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct.

For this compound, analysis of the coupling patterns of the piperidine protons allows for the assignment of the preferred conformation of the ring and the orientation of the substituents. For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons on the piperidine ring is indicative of a trans-diaxial relationship, providing definitive evidence for their relative stereochemistry. The smaller coupling constants (typically 2-5 Hz) correspond to axial-equatorial and equatorial-equatorial interactions. This detailed analysis confirms the chair conformation of the piperidine ring and the equatorial orientation of the bulky 3-chlorobenzyl group to minimize steric hindrance.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. For this compound, ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule. Given the molecular weight of this compound (C₁₂H₁₇ClN₂), the expected m/z (mass-to-charge ratio) for the [M+H]⁺ ion would be approximately 225.1. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak, with a second peak at [M+H+2]⁺ having about one-third the intensity of the [M+H]⁺ peak.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. By measuring the exact mass of the [M+H]⁺ ion to several decimal places, the molecular formula can be unequivocally confirmed. For C₁₂H₁₈ClN₂⁺ (the protonated form), the calculated exact mass would be compared to the experimentally measured mass. A close match between the theoretical and observed values (typically within a few parts per million, ppm) provides strong evidence for the assigned elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Table 2: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₈³⁵ClN₂ | 225.11565 |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Reaction Monitoring

Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is exceptionally useful for monitoring the progress of chemical reactions. For the synthesis of this compound, LC-MS can be employed to track the consumption of starting materials and the formation of the product in real-time. By analyzing small aliquots of the reaction mixture at different time points, researchers can optimize reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product. The chromatogram would show peaks corresponding to the starting materials and the product, and the mass spectrometer would confirm the identity of each peak by its mass-to-charge ratio.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural components: the primary amine, the piperidine ring, and the substituted aromatic ring.

The primary amine (-NH₂) group is particularly revealing. It typically shows two absorption bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com Another key vibration for primary amines is the N-H bending (scissoring) absorption, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibrations for the aliphatic piperidine ring are expected as medium to weak bands between 1250-1020 cm⁻¹. orgchemboulder.com

The presence of the 3-chlorobenzyl group introduces several other expected signals. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The carbon-carbon stretching vibrations within the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (meta-substitution) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane bending vibrations below 900 cm⁻¹.

A summary of the expected IR absorption bands for this compound is presented below.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium-Weak |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Variable |

| Primary/Secondary Amine | N-H Wag | 910 - 665 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |

| Aliphatic (Piperidine/Benzyl (B1604629) CH₂) | C-H Stretch | 2960 - 2800 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |

| Aliphatic (Piperidine CH₂) | C-H Bend | 1470 - 1440 | Variable |

| Aliphatic C-N (Piperidine) | C-N Stretch | 1250 - 1020 | Medium-Weak |

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is indispensable for the separation of compounds from a mixture and for the assessment of purity. For this compound, both preparative and analytical techniques are crucial.

Preparative and Analytical Column Chromatography

Preparative column chromatography is essential for the purification of this compound following its synthesis. Flash column chromatography, using silica (B1680970) gel as the stationary phase, is a common method for purifying piperidine derivatives. nih.govsemanticscholar.org The separation is achieved by eluting the column with a mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the mobile phase is gradually increased to elute the desired compound from the column, separating it from unreacted starting materials and byproducts.

Analytical chromatography, specifically High-Performance Liquid Chromatography (HPLC), is used to determine the purity of the isolated compound. A common setup involves a reverse-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. google.com Detection is often performed using an ultraviolet (UV) spectrophotometer, as the benzyl group in the molecule is a chromophore. nih.gov The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical Chromatographic Conditions

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Preparative Flash Chromatography | Silica Gel (230-400 mesh) | Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient | Purification of crude product post-synthesis. nih.gov |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction. core.ac.uk In the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel on glass or aluminum). researchgate.net The plate is then developed in a chamber containing a suitable solvent system.

By spotting the starting materials, the reaction mixture, and a co-spot (both starting material and reaction mixture) on the same plate, one can visualize the consumption of the reactants and the formation of the new product spot. researchgate.net The spots are typically visualized under UV light (at 254 nm) due to the aromatic ring, or by staining with a reagent like potassium permanganate (B83412) that reacts with the amine group. core.ac.uk The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot corresponding to the product is dominant.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a destructive analytical technique that provides the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine) in a sample. This data is used to determine the empirical formula of a newly synthesized compound and to support its stoichiometric purity.

For this compound, with the molecular formula C₁₂H₁₈ClN₃, the theoretical elemental composition can be calculated. An experimentally determined composition from a purified sample must match these theoretical values, typically within a margin of ±0.4%, to confirm the identity and purity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₈ClN₃)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 60.11 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 7.57 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.80 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 17.53 |

| Total | | | | 239.75 | 100.00 |

Spectrophotometric Methods in Kinetic Analysis

Spectrophotometric methods can be employed for kinetic analysis by monitoring the change in absorbance of a sample over time. nih.gov For this compound, a kinetic study could be designed to investigate its reaction rate with another reagent, provided the reaction produces or consumes a chromophoric species.

For instance, the primary amine group of this compound can react with ninhydrin (B49086) in a buffered solution to produce a deep purple compound known as Ruhemann's purple. This product has a strong absorbance maximum at approximately 570 nm. By monitoring the increase in absorbance at this wavelength over time using a UV-Vis spectrophotometer, the initial rate of the reaction can be determined. This allows for the study of reaction kinetics under various conditions, such as different concentrations, temperatures, or pH values. Such analyses are crucial for understanding the reactivity of the compound.

Computational Chemistry and Molecular Modeling in Compound Research

Conformational Analysis and Molecular Mechanics Studies

Conformational analysis is a critical step in understanding the behavior of a flexible molecule like 1-(3-Chlorobenzyl)piperidin-4-amine. It involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies.

To investigate the conformational landscape of this compound, a molecular mechanics force field (MMFF) would be employed. A systematic or stochastic conformational search using a force field like MMFF94 would be conducted to generate a wide range of possible three-dimensional structures. This method treats the molecule as a collection of atoms held together by springs, allowing for the rapid calculation of the potential energy of thousands of conformers based on bond lengths, bond angles, and torsional angles.

A hypothetical data table for the energetically favorable conformers might look like this:

| Conformer ID | Relative Energy (kcal/mol) | Piperidine (B6355638) Ring Conformation | Dihedral Angle (C-C-N-C) (°) |

| Conf-01 | 0.00 | Chair (Equatorial Amine) | 175.4 |

| Conf-02 | 0.85 | Chair (Axial Amine) | 65.2 |

| Conf-03 | 5.60 | Twist-Boat | -30.1 |

This table is illustrative and not based on actual experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity

To gain a deeper understanding of the electronic properties and chemical reactivity of this compound, quantum chemical calculations would be necessary. These methods provide a more accurate description of the electron distribution within the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules. By applying DFT, researchers can investigate potential reaction mechanisms involving this compound. For instance, the mechanism of its synthesis or its metabolic pathways could be elucidated by calculating the energies of reactants, transition states, and products. A common functional for such studies is B3LYP, often paired with a basis set like 6-31G(d) to provide a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be located on the amine group of the piperidine ring, making it a primary site for electrophilic attack. The LUMO would likely be distributed over the chlorobenzyl ring system. The HOMO-LUMO energy gap is an important indicator of chemical stability.

A hypothetical data table for FMO analysis might be:

| Orbital | Energy (eV) | Primary Location |

| HOMO | -8.5 | Piperidine Amine |

| LUMO | -1.2 | Chlorobenzyl Ring |

| Gap | 7.3 | - |

This table is illustrative and not based on actual experimental data.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is colored to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group and the chlorine atom on the benzyl (B1604629) ring, indicating these as potential sites for hydrogen bonding or interaction with electrophiles. The regions around the hydrogen atoms of the amine group would exhibit positive potential.

Ligand-Protein Interaction Modeling and Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for understanding how this compound might interact with its biological targets, such as the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a validated target for this class of compounds. researchgate.netnih.gov

Molecular docking simulations are employed to predict the binding pose and estimate the binding affinity of a ligand to its protein target. The binding affinity, often expressed as a binding score (e.g., in kcal/mol), indicates the strength of the interaction. A lower binding energy score typically suggests a more stable ligand-protein complex.

For this compound, docking studies would place the molecule into the binding site of a target protein, like the NS5A dimer interface. researchgate.net The software calculates various possible conformations and orientations, scoring them based on a force field that evaluates steric and electrostatic interactions. The resulting poses provide a static snapshot of the likely interaction, highlighting the key contacts that stabilize the complex. While specific binding affinity data for this exact compound is not publicly available, the methodology allows for its comparison against other known inhibitors, guiding selection for synthesis and biological testing.

Once a binding pose is predicted, the specific non-covalent interactions between the ligand and protein can be analyzed in detail. These interactions are critical for binding affinity and selectivity. Key interactions for a molecule like this compound would include:

Hydrogen Bonds: The amine group on the piperidine ring is a potential hydrogen bond donor, while the nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor. These can form crucial connections with amino acid residues in the protein's active site.

π-π Stacking: The chlorobenzyl group of the compound provides an aromatic ring capable of engaging in π-π stacking interactions with aromatic residues of the protein target, such as tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp). researchgate.net This type of interaction, where the electron clouds of two aromatic rings overlap, is a significant contributor to binding energy and is often observed in the binding sites of viral proteins like HCV NS5A. researchgate.nethmdb.ca

Cation-π Interactions: If the piperidine nitrogen becomes protonated, it can form a strong cation-π interaction with the electron-rich face of an aromatic amino acid residue. researchgate.net

Hydrophobic Interactions: The benzyl and piperidine moieties can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

A primary outcome of ligand-protein interaction modeling is the identification of the specific amino acid residues that form the binding site. For the 4-aminopiperidine (B84694) scaffold, which shows activity against HCV, the binding site is likely within the N-terminal domain of the NS5A protein. nih.gov Modeling studies on related NS5A inhibitors have suggested that the binding site is located at the dimer interface of the protein. researchgate.net

Computational models predict that key resistance mutations in HCV, such as Y93H (Tyrosine at position 93 mutated to Histidine), can dramatically affect inhibitor binding without significantly altering the protein's natural function. researchgate.net Therefore, docking this compound into models of both wild-type and mutant NS5A can help predict its efficacy profile and susceptibility to resistance, identifying which residues are critical for its activity.

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design ligands with improved properties. This rational approach aims to enhance biological activity, selectivity, and pharmacokinetic profiles by optimizing the ligand's fit and interactions within the binding site.

Rational design for the 4-aminopiperidine series involves systematically modifying the chemical structure to improve its potency and drug-like properties. researchgate.net Based on an initial hit compound, a medicinal chemistry campaign would explore modifications at different positions of the this compound scaffold. For instance:

Piperidine Ring Substitutions: Exploring different substituents on the piperidine ring to probe for additional binding pockets and enhance affinity.

Benzyl Ring Modifications: Altering the substitution pattern on the benzyl ring. For example, moving the chloro group from the 3-position to the 2- or 4-position, or replacing it with other functional groups (e.g., methyl, methoxy) can fine-tune electronic and steric properties to optimize interactions.

Amine Group Derivatization: Modifying the 4-amino group to introduce new interaction points or to alter the molecule's physicochemical properties, such as solubility or metabolic stability. sigmaaldrich.com

This process, guided by computational modeling, allows chemists to focus on synthesizing compounds that are most likely to exhibit improved biological activity.

Computational tools are essential for optimizing a chemical scaffold. Starting with a lead compound like this compound, various computational strategies can be applied:

Scaffold Hopping: This involves searching for isosteric replacements for the piperidine-4-amine core that maintain the key binding interactions but possess different intellectual property, synthetic accessibility, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. semanticscholar.org By building a QSAR model for a series of 4-aminopiperidine analogs, researchers can identify the key structural features (descriptors) that correlate with high potency. semanticscholar.org This model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates. semanticscholar.org

In Silico ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs. semanticscholar.org This early-stage screening helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity issues. For example, studies on related 4-aminopiperidines revealed that some derivatives underwent rapid metabolism in vivo, prompting a rational redesign of the scaffold to improve oral bioavailability. sigmaaldrich.com

Through these iterative cycles of computational design, chemical synthesis, and biological testing, a lead compound can be systematically optimized into a clinical candidate.

Lack of Publicly Available Research Data for "this compound" in Specified Computational Fields

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of publicly available research specifically detailing the computational chemistry, artificial intelligence-driven structural prediction, or advanced computational spectroscopy for the compound This compound .

While general methodologies and studies exist for related piperidine derivatives and the broader application of computational techniques in drug discovery, the specific application of these advanced computational analyses to this compound is not documented in the accessible scientific domain. The search included queries for computational studies, molecular modeling, AI in drug design, and NMR prediction specifically targeting this compound and its close structural analogs.

The conducted research did not yield specific data tables, detailed research findings, or scholarly articles that would be necessary to construct a thorough and scientifically accurate article based on the provided outline. General information on the application of these techniques to the broader class of piperidine compounds is available. For instance, Quantitative Structure-Activity Relationship (QSAR) models have been developed for various piperidine derivatives to predict their biological activities. nih.gov Similarly, advanced computational spectroscopy techniques are routinely used to predict NMR spectra for complex organic molecules, including substituted piperidines. nih.govgoogle.com However, applying this general knowledge to this compound without specific research would be speculative and would not meet the required standards of scientific accuracy for the requested article.

Q & A

Q. Table 1: Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| BOC Protection | Di-tert-butyl dicarbonate, THF, RT | 85 | |

| Debenzylation | H₂, Pd/C, MeOH | 90 | |

| Alkylation | 3-Chlorobenzyl bromide, THF, 12 h | 75 | |

| BOC Deprotection | 10% HCl/MeOH, RT | 95 |

How is this compound characterized analytically, and what methods resolve structural ambiguities?

Basic:

Standard characterization includes:

- MS (ESI+) : Molecular ion peak at m/z 239.1 [M+H]⁺ ().

- ¹H NMR : Key signals: δ 3.7–3.5 (piperidine CH₂), 4.3 (N–CH₂–Ar), 7.2–7.4 (aromatic protons) .

- HPLC : Retention time ~8.2 min (C18 column, MeCN/H₂O gradient) .

Advanced:

To resolve ambiguities (e.g., regioisomers):

- 2D NMR (HSQC, HMBC) : Confirms connectivity between the piperidine ring and benzyl group.

- X-ray crystallography : Validates spatial arrangement, critical for SAR studies.

- High-resolution MS : Distinguishes isotopic patterns from potential byproducts.

What pharmacological applications are reported for this compound, and how is it used in drug design?

Basic:

The compound serves as a precursor for cholinesterase inhibitors () and kinase modulators. Its piperidine core enhances blood-brain barrier penetration, making it relevant to CNS drug discovery.

Advanced:

In rational drug design:

- Bioisosteric replacement : Replacing the 3-chlorobenzyl group with 4-fluorobenzyl () to improve target affinity.

- Probing metabolic stability : Introducing electron-withdrawing groups to reduce CYP450-mediated oxidation.

How should researchers address contradictions in synthetic yield or purity data across studies?

Basic:

Common issues include:

- Impurity sources : Residual Pd in debenzylation (remediation: scavengers like SiliaMetS Thiol).

- Solvent polarity : THF vs. acetonitrile in alkylation () affecting byproduct formation.

Advanced:

Mechanistic studies to identify bottlenecks:

- Kinetic profiling : Monitoring reaction progression via in-situ IR spectroscopy.

- DFT calculations : Modeling transition states to explain regioselectivity in alkylation (e.g., N vs. O attack) .

What safety protocols are recommended for handling this compound?

Basic:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis ().

- Storage : In airtight containers under nitrogen at –20°C.

Advanced:

- Thermal stability : TGA/DSC analysis to assess decomposition risks above 150°C.

- Waste management : Neutralization of HCl byproducts with bicarbonate before disposal.

How do structural modifications of this compound impact its biological activity?

Basic:

- Chlorine position : 3-Cl substitution (vs. 4-Cl) enhances hydrophobic interactions in enzyme binding pockets .

- Piperidine ring : Methylation at C4 reduces basicity, altering pharmacokinetics.

Advanced:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.